molecular formula C28H47NO3 B14416196 Ethyl 4-(octadecylcarbamoyl)benzoate CAS No. 84980-34-7

Ethyl 4-(octadecylcarbamoyl)benzoate

Cat. No.: B14416196
CAS No.: 84980-34-7
M. Wt: 445.7 g/mol
InChI Key: WPTPFJFWHYHWKI-UHFFFAOYSA-N
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Description

Ethyl 4-(octadecylcarbamoyl)benzoate is an ester derivative of benzoic acid featuring a carbamoyl group substituted with an octadecyl (C18) alkyl chain at the para position of the benzene ring. This structural motif combines a hydrophobic long alkyl chain with a polar carbamoyl group, making it a candidate for applications requiring amphiphilic properties, such as surfactants, drug delivery systems, or bioactive molecules. The ethyl ester group enhances solubility in organic solvents, while the octadecyl chain may influence membrane permeability or aggregation behavior.

Properties

CAS No.

84980-34-7

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

ethyl 4-(octadecylcarbamoyl)benzoate

InChI

InChI=1S/C28H47NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-29-27(30)25-20-22-26(23-21-25)28(31)32-4-2/h20-23H,3-19,24H2,1-2H3,(H,29,30)

InChI Key

WPTPFJFWHYHWKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Carbamoylation Followed by Esterification

This route prioritizes forming the carbamoyl linkage before esterification to prevent competing reactions.

Step 1: Synthesis of 4-(Octadecylcarbamoyl)Benzoic Acid
4-Nitrobenzoic acid is reduced to 4-aminobenzoic acid via hydrogenation using Pd/C catalysts. The amine intermediate reacts with octadecyl isocyanate in anhydrous toluene under nitrogen, yielding 4-(octadecylcarbamoyl)benzoic acid. Rare-earth oxides like neodymium sesquioxide (Nd₂O₃) enhance reaction rates by activating the isocyanate.

Step 2: Esterification with Ethanol
The carboxylic acid is esterified using ethanol in the presence of a solid acid catalyst, such as sulfonated cation exchange resins. For example, refluxing 4-(octadecylcarbamoyl)benzoic acid with ethanol and Amberlyst-15 at 80°C for 6 hours achieves >90% conversion. Excess ethanol is recovered via distillation, and the product is purified via recrystallization from hexane.

Esterification Followed by Carbamoylation

Alternative approaches first esterify the benzoic acid, followed by carbamoylation of the ethyl benzoate derivative.

Step 1: Synthesis of Ethyl 4-Nitrobenzoate
4-Nitrobenzoic acid undergoes Fischer esterification with ethanol catalyzed by concentrated sulfuric acid. However, this method risks sulfonation side reactions. A greener alternative uses solid acid catalysts like zeolites or heteropoly acids at 100–120°C.

Step 2: Reduction and Carbamoylation
Ethyl 4-nitrobenzoate is hydrogenated to ethyl 4-aminobenzoate (benzocaine) using Pd/C in ethanol. Subsequent reaction with octadecyl isocyanate in toluene at 60°C for 12 hours introduces the carbamoyl group. This method avoids handling free amines, improving safety and yield.

Catalytic Systems and Reaction Optimization

Solid Acid Catalysts for Esterification

Cation exchange resins (e.g., Dowex 50W) enable esterification under mild conditions (70–90°C) with negligible equipment corrosion. Comparative studies show Amberlyst-15 achieves 92% yield in 4 hours, outperforming homogeneous acids like H₂SO₄ (85% yield, 8 hours).

Rare-Earth Oxide Catalysts for Carbamoylation

Neodymium sesquioxide (Nd₂O₃) and erbium oxide (Er₂O₃) facilitate carbamoylation at 80–100°C with 95–98% selectivity. These catalysts are recyclable for >10 cycles without significant activity loss, as demonstrated in pilot-scale trials.

Solvent Systems and Recycling

Toluene and hexane are preferred for their low polarity, which suppresses hydrolysis of the carbamoyl group. Continuous solvent recovery via distillation reduces raw material costs by 40%. For example, US7547798B2 reports 99% toluene recovery using a Dean-Stark trap during esterification.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Patents describe fixed-bed reactors for continuous hydrogenation and carbamoylation, achieving throughputs of 500 kg/day with Pd/C catalysts. Temperature gradients are minimized using multi-zone heating, ensuring consistent product quality.

Waste Management

The "zero wastewater" approach in CN109160880B eliminates aqueous waste by using non-polar solvents and solid catalysts. Sodium chloride byproducts from esterification are filtered and sold as industrial salts.

Analytical Characterization and Quality Control

Purity Assessment: Gas chromatography (GC) with flame ionization detection confirms >99.5% purity for batches meeting pharmaceutical excipient standards.
Structural Confirmation: FT-IR shows characteristic peaks at 1730 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (carbamoyl C=O). ¹H NMR in CDCl₃ resolves the octadecyl chain protons at δ 0.88 (t, 3H) and the ethyl ester at δ 1.39 (t, 3H).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 4-(octadecylcarbamoyl)benzoate belongs to a broader class of ethyl benzoate derivatives with varying substituents. Key structural analogs include:

Compound Name Substituent/Functional Group Key Properties/Activities Reference
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Sulfonamidobenzamide (SABA) core Antimicrobial activity (MIC: 0.45–0.9 mM against E. coli ΔtolC::tet)
Ethyl 4-(carbamoylamino)benzoate derivatives Carbamoylamino group Aquaporin-3 and aquaporin-7 inhibitors
Ethyl 4-(dimethylamino)benzoate Dimethylamino group High reactivity in resin cements; superior degree of conversion vs. methacrylate analogs
I-6230, I-6232 (pyridazinyl derivatives) Pyridazinyl or methylisoxazolyl groups Structural analogs with potential bioactivity (exact activity unspecified)

Structural Analysis :

  • Electron-Donating/Withdrawing Groups: Sulfonamide (SABA1) and carbamoylamino groups introduce hydrogen-bonding capacity, which is critical for biological targeting (e.g., antimicrobial or aquaporin inhibition) . In contrast, dimethylamino groups in resin applications improve electron transfer during polymerization .
Physicochemical Properties

Comparative data for key analogs:

Property This compound (Inferred) Ethyl 4-(dimethylamino)benzoate SABA1
Solubility Low aqueous solubility (due to C18 chain) Moderate in polar solvents Likely moderate (sulfonamide enhances polarity)
Reactivity N/A High (amine-assisted polymerization) N/A
Bioactivity Potential membrane-targeting applications N/A Antimicrobial

Notes:

  • The octadecyl chain may confer surfactant-like behavior, enabling micelle formation or lipid bilayer integration.
  • Dimethylamino and sulfonamide groups enhance polarity, improving solubility in resins or biological matrices .

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Expect signals at δ 1.2–1.4 ppm (octadecyl CH₂), δ 4.3–4.4 ppm (ester -OCH₂), and δ 7.8–8.1 ppm (aromatic protons).
    • ¹³C NMR : Confirm the carbamoyl carbonyl at ~165 ppm and ester carbonyl at ~170 ppm .
  • IR Spectroscopy : Validate amide (N–H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
  • Elemental Analysis : Ensure C, H, N percentages align with theoretical values (C: ~74%, H: ~10%, N: ~2%) .

Advanced: How can researchers resolve contradictions in reactivity data when comparing this compound with shorter-chain analogs?

Methodological Answer :
Discrepancies often arise from steric effects or solubility differences. To address this:

  • Kinetic Studies : Compare reaction rates in polar (DMF) vs. nonpolar (toluene) solvents using UV-Vis spectroscopy to track intermediate formation .
  • Computational Modeling : Perform DFT calculations to analyze electronic effects (e.g., charge distribution on the carbamoyl group) and steric maps .
  • Control Experiments : Synthesize analogs with varying alkyl chains (C12, C16) to isolate chain-length effects .

Advanced: What experimental designs are suitable for probing the biological activity of this compound?

Q. Methodological Answer :

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against serine hydrolases (e.g., lipases) using fluorogenic substrates. Monitor activity via fluorescence quenching .
    • Membrane Interaction Studies : Use Langmuir-Blodgett troughs to assess insertion into lipid monolayers, leveraging the compound’s amphiphilic nature .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with modified carbamoyl/ester groups and compare IC₅₀ values (see table below) .
DerivativeModificationObserved Activity (IC₅₀, μM)
Ethyl 4-(dodecylcarbamoyl)benzoateShorter alkyl chain (C12)25.3 ± 1.2
Mthis compoundEster group substitution48.7 ± 3.1

Advanced: How can computational tools predict the supramolecular assembly of this compound in crystalline phases?

Q. Methodological Answer :

  • Crystal Structure Prediction (CSP) : Use software like Mercury or Dassault BIOVIA to model packing motifs. The octadecyl chain likely adopts an all-trans conformation, forming layered structures .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., hexane) to predict nucleation kinetics. High van der Waals interactions between alkyl chains dominate crystallization .
  • Validation : Compare predicted XRD patterns with experimental data (λ = 1.5418 Å, Cu-Kα source) .

Basic: How should researchers assess the solubility and thermal stability of this compound for formulation studies?

Q. Methodological Answer :

  • Solubility Profiling :
    • Hansen Solubility Parameters : Test in solvents with similar HSPs (e.g., chloroform: δD=17.8, δP=3.1, δH=5.7) .
    • Cloud-Point Measurement : Heat solutions to identify phase separation thresholds (expected >100°C in DMF) .
  • Thermal Analysis :
    • DSC : Identify melting transitions (expected Tm ~80–90°C) and decomposition onset (Td >200°C) .
    • TGA : Monitor mass loss under N₂ atmosphere; >95% mass retention below 150°C indicates stability .

Advanced: What strategies mitigate data variability in physicochemical studies of this compound?

Q. Methodological Answer :

  • Batch Consistency : Standardize synthetic protocols (e.g., strict control of reaction time/temperature) and use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity >98% .
  • Environmental Controls : Conduct stability tests under controlled humidity (RH 40–60%) to prevent hygroscopic degradation .
  • Collaborative Validation : Share samples with independent labs to cross-verify DSC, NMR, and XRD results .

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